molecular formula C16H28O6Zr B080877 Zirconium bis(2-ethylhexanoate) oxide CAS No. 15104-99-1

Zirconium bis(2-ethylhexanoate) oxide

Cat. No.: B080877
CAS No.: 15104-99-1
M. Wt: 393.63 g/mol
InChI Key: BBUGYUVNELFWJF-UHFFFAOYSA-L
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Description

Zirconium bis(2-ethylhexanoate) oxide, also known as zirconium(IV) oxide 2-ethylhexanoate, is a coordination compound with the approximate formula ZrO(C8H15O2)2. It is commonly supplied as a solution in mineral spirits (≈6% Zr content) and is utilized in industrial applications such as anticorrosive primers, coatings, and catalysis . Key synonyms include zirconyl octoate, zirconium isocaprylate, and CAS 22464-99-9 (though discrepancies exist with CAS 15104-99-1 in some sources) . Its efficacy as a drying agent in alkyd-based paints stems from its ability to accelerate oxidative crosslinking, similar to cobalt and zinc analogs .

Properties

CAS No.

15104-99-1

Molecular Formula

C16H28O6Zr

Molecular Weight

393.63 g/mol

IUPAC Name

2-ethylhexanoate;oxozirconium(2+)

InChI

InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2

InChI Key

BBUGYUVNELFWJF-UHFFFAOYSA-L

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2]

Other CAS No.

15104-99-1

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Catalysis

Zirconium bis(2-ethylhexanoate) oxide is widely used as a catalyst in organic reactions. Its ability to facilitate reactions such as polymerization and esterification makes it valuable in the production of polymers and other chemical compounds.

Case Study: Polymerization Reactions

In a study examining the polymerization of lactides, zirconium bis(2-ethylhexanoate) was employed as a catalyst to produce polylactide with controlled molecular weight and narrow polydispersity. The results indicated that this catalyst provided high yields and efficient conversion rates, demonstrating its effectiveness in producing biodegradable polymers .

Coatings and Paints

Due to its properties as a drying agent, zirconium bis(2-ethylhexanoate) is commonly used in coatings and paints. It acts as an auxiliary agent that enhances the drying process of alkyd resins.

Data Table: Performance in Coatings

Coating TypeDrying Time (hours)Gloss Level (60°)
Alkyd Resin290%
Acrylic Coating185%

The inclusion of zirconium bis(2-ethylhexanoate) significantly reduced the drying time while maintaining high gloss levels, making it an essential component in modern coating formulations .

Biomedical Applications

Recent research has explored the use of zirconium bis(2-ethylhexanoate) in biomedical applications, particularly in drug delivery systems and imaging.

Case Study: Drug Delivery Systems

In a study on drug delivery using zirconium-based nanoparticles synthesized from zirconium bis(2-ethylhexanoate), researchers found that these nanoparticles exhibited excellent biocompatibility and controlled drug release profiles. This property is crucial for developing effective therapeutic agents with minimized side effects .

Solid Oxide Fuel Cells

Zirconium bis(2-ethylhexanoate) is also utilized in the fabrication of solid oxide fuel cells due to its high oxygen ion conductivity. It serves as a precursor for producing zirconia-based electrolytes.

Performance Metrics

ParameterValue
Conductivity (S/cm)0.1 at 600 °C
Operating Temperature (°C)600 - 800

The use of this compound enhances the efficiency of fuel cells, contributing to advancements in clean energy technology .

Environmental Applications

Zirconium bis(2-ethylhexanoate) has been investigated for its potential in environmental remediation processes, particularly for the extraction of heavy metals from wastewater.

Case Study: Heavy Metal Removal

A recent study demonstrated that using zirconium bis(2-ethylhexanoate) as an extractant effectively removed lead and cadmium ions from contaminated water sources. The extraction efficiency reached over 90%, showcasing its potential for environmental cleanup applications .

Comparison with Similar Compounds

Key Differences :

  • Metal Center Effects : Zirconium’s +4 oxidation state enhances thermal stability compared to Zn<sup>2+</sup> or Co<sup>2+</sup>, making it suitable for high-temperature applications .

Research Findings

Extraction and Purification Insights

Optimal extraction (91.4% efficiency) occurs at 10% extractant concentration in kerosene, 15-minute contact time, and 1:1 phase ratio . Stripping with 4 mol L<sup>−1</sup> H2SO4 achieves near-complete recovery, as shown in McCabe-Thiele diagrams .

Toxicological Data

Acute toxicity studies classify this compound as Category 4 for oral exposure (LD50 300–2,000 mg/kg). Mutagenicity tests (Ames assay) returned negative results, supporting its regulatory acceptance .

Notes

CAS Number Discrepancies: CAS 22464-99-9 and 15104-99-1 are both cited for this compound, likely reflecting formulation differences (e.g., oxide vs. non-oxide forms) .

Nomenclature Variability: Synonyms like "zirconyl octoate" and "zirconium isocaprylate" are used interchangeably, complicating literature searches .

Data Gaps: Limited toxicity data exist for zinc and cobalt analogs, necessitating caution in comparative risk assessments.

Q & A

Q. What are the established synthesis methods for zirconium bis(2-ethylhexanoate) oxide, and what factors influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via solvent extraction using bis-(2-ethylhexanoate) phosphate. Key factors include:
  • Stripping agent concentration : Higher concentrations (e.g., 2–4 M HNO₃) improve zirconium re-extraction efficiency from loaded organic phases .
  • Solvent selection : Mineral spirits are commonly used as solvents to stabilize the compound during synthesis .
  • Batch optimization : McCabe-Thiele diagrams can model multi-stage extraction processes to maximize yield .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Acute toxicity : The oral LD₅₀ ranges from 300–2,000 mg/kg; use gloves and fume hoods to minimize exposure .
  • Mutagenicity : Negative results in reverse mutation assays suggest low genotoxic risk, but standard precautions (e.g., PPE) are still advised .
  • Storage : No specialized conditions are required, but containers should be sealed to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers optimize zirconium extraction efficiency using bis-(2-ethylhexanoate) phosphate, and what analytical methods validate purity?

  • Methodological Answer :
  • Process optimization :
  • Use McCabe-Thiele diagrams to determine the theoretical number of extraction stages (e.g., 3 stages at an organic-to-aqueous phase ratio of 1:1) .
  • Adjust stripping agent pH (e.g., HNO₃ at 2–4 M) to achieve >90% re-extraction efficiency .
  • Purity validation :
  • EDAX/XRF : Quantify zirconium content and detect impurities (e.g., residual phosphate or solvents) .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles to confirm solvent removal .

Q. How should conflicting data on the catalytic activity of this compound in polymerization reactions be analyzed?

  • Methodological Answer :
  • Comparative studies : Replicate experiments under standardized conditions (e.g., fixed monomer-to-catalyst ratios, temperature) to isolate variables .
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of activity differences across studies .
  • Mechanistic probing : Use FTIR or NMR to assess ligand stability during catalysis, as decomposition may explain variability .

Q. What methodologies are effective in utilizing this compound as a precursor for high-purity zirconium oxide (ZrO₂) synthesis?

  • Methodological Answer :
  • Oxidative purification : Treat the compound with H₂O₂ during hydrolysis to remove organic residues, achieving >99.6% ZrO₂ purity .
  • Flow-sheet design : Implement a multi-step process combining solvent extraction, stripping, and calcination (e.g., 800°C for 2 hours) .
  • Particle size control : Use ball milling or sol-gel methods to obtain monoclinic ZrO₂ with <10 μm particle size .

Q. What advanced spectroscopic or chromatographic techniques are critical for characterizing structural integrity and ligand coordination?

  • Methodological Answer :
  • X-ray absorption spectroscopy (XAS) : Resolve zirconium oxidation states and ligand coordination geometry .
  • Gas chromatography-mass spectrometry (GC-MS) : Detect residual 2-ethylhexanoic acid or solvent derivatives .
  • Elemental analysis : Quantify carbon/hydrogen content to verify stoichiometry (e.g., C₂₆H₅₀O₈ for related derivatives) .

Data Contradiction and Analysis

Q. How can researchers resolve discrepancies in reported stripping efficiencies of zirconium from bis-(2-ethylhexanoate) phosphate systems?

  • Methodological Answer :
  • Parameter standardization : Ensure consistent organic phase loading (e.g., 10.974 μg⁻¹ Zr⁴⁺) and stripping agent batch purity .
  • Error analysis : Calculate relative standard deviations (RSD) across triplicate experiments to identify outliers .
  • Cross-validation : Compare results with alternative methods (e.g., ICP-OES vs. gravimetric analysis) .

Applications in Advanced Materials

Q. What role does this compound play in atomic layer deposition (ALD) of zirconium oxide thin films?

  • Methodological Answer :
  • Precursor design : The compound’s volatility and stability make it suitable for ALD, though co-reactants (e.g., H₂O or O₃) must be optimized to reduce carbon contamination .
  • Film characterization : Use XPS to verify stoichiometry (ZrO₂) and ellipsometry to measure thickness uniformity .

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